Dihydroresveratrol 3-O-glucoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYAXWBDOODSNF-OUUBHVDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroresveratrol 3-O-glucoside: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring phenolic compound and a significant metabolite of resveratrol (B1683913).[1][2] As the glycosylated form of dihydroresveratrol, it is part of a class of compounds that have garnered considerable scientific interest for their potential therapeutic properties. Dihydroresveratrol, the aglycone, is produced in the gastrointestinal tract through the hydrogenation of resveratrol by gut microbiota, and it has demonstrated potent anti-inflammatory and antioxidant activities, in some cases exceeding those of its parent compound.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Dihydroresveratrol 3-O-glucoside and its aglycone, with a focus on the underlying signaling pathways and experimental methodologies.

Chemical Structure and Properties

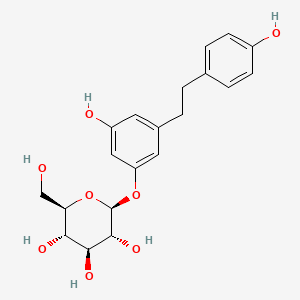

This compound, also known as 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside, is characterized by a dihydrostilbenoid core linked to a glucose moiety.[5] This glycosylation can influence the compound's solubility, stability, and bioavailability.[6]

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 100432-87-9 | [7],[8],[9],[10],[11] |

| Molecular Formula | C₂₀H₂₄O₈ | [12],[5],[9],[11] |

| Molecular Weight | 392.40 g/mol | [12],[5],[9],[11] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [7],[12] |

| Synonyms | 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside | [5] |

| Appearance | White to off-white solid/powder | [9],[13] |

| Purity | >98% (Commercially available) | [7],[9],[14] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7],[9],[11] |

| Natural Sources | Broussonetia papyrifera, rhizomes of Polygonum cuspidatum | [5],[9],[11] |

Biological Activity and Signaling Pathways

While research on the glycoside form is ongoing, the biological activities of its aglycone, dihydroresveratrol, are well-documented. Dihydroresveratrol is a primary metabolite of resveratrol and has been shown to possess significant anti-inflammatory and antioxidant properties.[3][15]

Anti-Inflammatory Effects

Dihydroresveratrol mediates its anti-inflammatory effects through several key signaling pathways.

-

Aryl Hydrocarbon Receptor (AHR) Pathway: Dihydroresveratrol is a potent activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that regulates immune responses.[3] Upon activation, AHR translocates to the nucleus, dimerizes with ARNT (AHR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA. This leads to the transcription of target genes like Cytochrome P450 1A1 (CYP1A1) and contributes to the suppression of inflammatory responses.[3] In studies on DSS-induced colitis in mice, an increased ratio of dihydroresveratrol to resveratrol was linked to AHR activation and an enhanced anti-inflammatory effect, marked by reduced levels of proinflammatory cytokines IL-1β and IL-6.[3][4]

Caption: Dihydroresveratrol (DHR) activation of the AHR pathway.

-

NLRP3 Inflammasome Inhibition: Dihydroresveratrol has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses.[3]

-

TLR4-mediated NF-κB Pathway: Dihydroresveratrol can downregulate the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for the production of inflammatory mediators like nitric oxide (NO).[1][16]

Antioxidant Effects

Dihydroresveratrol exerts its antioxidant effects by modulating key cellular pathways that combat oxidative stress.[15]

-

AMPK/SIRT1/Nrf2 Pathway: Dihydroresveratrol activates AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[15][16][17] This activation cascade leads to the translocation of Nuclear factor-erythroid-2-related factor 2 (Nrf2) to the nucleus.[15][18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), triggering the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase (GPX).[15][18]

Caption: Dihydroresveratrol antioxidant signaling pathway.

Experimental Protocols

This section details methodologies for the isolation and biological evaluation of this compound and its aglycone.

Isolation and Purification

-

Protocol 1: Semi-preparative Isolation from Human Urine This method was developed for isolating major resveratrol metabolites after oral supplementation.[19][20]

-

Sample Collection & Pre-treatment: Collect urine (e.g., 6L) from subjects after oral intake of a trans-resveratrol-containing supplement.[19]

-

Solid-Phase Extraction (SPE): Perform SPE on the collected urine to obtain a residue containing the metabolites.[19]

-

Chromatography:

-

Semi-Preparative HPLC: Purify the target crude fraction using semi-preparative reversed-phase HPLC. A gradient of trifluoroacetic acid in water (pH 2.5)/acetonitrile is effective for this separation.[19]

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic and spectrometric methods such as 1D and 2D NMR, UV, and LC-MS.[19][20]

-

In Vitro Biological Assays

-

Protocol 2: Nitric Oxide (NO) Production Assay (Anti-inflammatory) This assay measures the inhibition of the inflammatory mediator nitric oxide in macrophages.[1][16]

-

Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of dihydroresveratrol for 1-2 hours.[16]

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).[16]

-

Sample Collection: After 24 hours, collect the cell culture supernatant.[16]

-

Quantification: Measure the nitrite (B80452) concentration (a stable product of NO) in the supernatant using the Griess reagent.[16]

-

-

Protocol 3: Western Blot for Protein Expression This protocol is used to quantify the expression of key proteins in signaling pathways.[16][18]

-

Cell Treatment: Treat cells (e.g., HepG2) with the test compound (dihydroresveratrol) for the desired time, with or without an oxidative stimulus (e.g., H₂O₂).[18]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-AMPK, total AMPK).[18]

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

-

Generalized Experimental Workflow

The evaluation of this compound or its aglycone typically follows a multi-step process from initial screening to in vivo validation.

Caption: Generalized workflow for evaluating biological activity.

Conclusion and Future Perspectives

This compound is a key metabolite of resveratrol with significant therapeutic potential stemming from the potent biological activities of its aglycone, dihydroresveratrol. The anti-inflammatory and antioxidant effects are mediated through well-defined signaling pathways, including the AHR, AMPK/SIRT1, and Nrf2 pathways.[3][15] The data presented herein provide a solid foundation for researchers and drug development professionals. Future investigations should focus on the specific pharmacokinetic profile of the glycoside form, its direct biological activities prior to deglycosylation, and its potential synergistic effects with other compounds in preclinical and clinical settings. The detailed protocols provided in this guide can facilitate these future research endeavors.

References

- 1. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 2. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Dihydroresveratrol in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | 100432-87-9 [chemicalbook.com]

- 9. This compound | CAS 100432-87-9 | ScreenLib [screenlib.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | CAS:100432-87-9 | Manufacturer ChemFaces [chemfaces.com]

- 12. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. molnova.cn [molnova.cn]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Dihydroresveratrol 3-O-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol found in select plant species. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways. While research on the glucoside form is emerging, the bioactivity of its aglycone, dihydroresveratrol, offers significant insights into its potential therapeutic applications. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Dihydroresveratrol 3-O-glucoside

This compound has been identified in a limited number of plant species. The primary documented sources include:

-

Polygonum cuspidatum (Japanese Knotweed): The rhizomes of this plant are a well-known source of resveratrol (B1683913) and its glucosides. This compound is also present, alongside other stilbenoid compounds.[1]

-

Broussonetia papyrifera (Paper Mulberry): The leaves of this plant have been found to contain this compound.[2][3][4]

While the glucoside has been specifically isolated from these sources, its aglycone, dihydroresveratrol, is found in a broader range of plants, including the Orchidaceae family (genera Dendrobium, Dioscorea, and Bulbophyllum), Cannabis sativa, Maackia amurensis, and Hydrangea serrata. Dihydroresveratrol is also a significant metabolite of resveratrol produced by the gut microbiota.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves extraction followed by chromatographic separation. The following sections detail established experimental protocols.

Extraction from Plant Material

A general procedure for the extraction of stilbenoids from plant material, which can be adapted for this compound, is as follows:

Protocol: Reflux Extraction of Stilbenoids from Polygonum cuspidatum

-

Sample Preparation: The dried and powdered plant material (e.g., rhizomes of P. cuspidatum) is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to reflux extraction with an organic solvent, typically 95% ethanol. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

High-speed countercurrent chromatography (HSCCC) has been demonstrated as an effective technique for the separation of glucosylated resveratrol analogues from Polygonum cuspidatum.

Protocol: High-Speed Countercurrent Chromatography (HSCCC) Separation

-

Two-Phase Solvent System: A suitable two-phase solvent system is prepared. For the separation of glucosylated resveratrol analogues, a system composed of cyclohexane-ethyl acetate-methanol-water (1:5:1:5, v/v/v/v) has been successfully used.[2]

-

HSCCC Operation:

-

The multilayer coil of the HSCCC instrument is first filled with the stationary phase (the upper phase of the solvent system).

-

The mobile phase (the lower phase) is then pumped into the column at a specific flow rate while the apparatus is rotated at a set speed.

-

The crude extract, dissolved in a small volume of the solvent mixture, is injected into the system after hydrodynamic equilibrium is reached.

-

-

Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector and collected into fractions. The fractions containing the target compound are identified by analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Final Purification: Fractions containing this compound can be further purified, if necessary, using techniques like preparative HPLC or solid-phase extraction (SPE) to achieve high purity.[2]

Table 1: Quantitative Data on the Isolation of Glucosylated Resveratrol Analogues from Polygonum cuspidatum using HSCCC

| Compound | Amount of Crude Extract (mg) | Yield (mg) | Purity (%) |

| Piceid | 500 | 23 | >80 (initial), >90 (after SPE) |

| Resveratroloside | 500 | 17 | >80 (initial), >90 (after SPE) |

| Piceatannol glucoside | 500 | 15 | >80 (initial), >90 (after SPE) |

Data adapted from a study on related compounds, illustrating the potential of the methodology.[2]

Biological Activity and Signaling Pathways

Direct research on the biological activity of this compound is limited. However, studies on its aglycone, dihydroresveratrol, provide significant insights into its potential pharmacological effects.

Cytotoxicity

A study investigating the cytotoxic constituents of Broussonetia papyrifera leaves found that this compound did not exhibit inhibitory effects against human hepatoma carcinoma cells (HepG-2).[3][5] This suggests that the compound may have a favorable safety profile in terms of cytotoxicity.

Anti-inflammatory and Antioxidant Potential (inferred from Dihydroresveratrol)

Dihydroresveratrol has demonstrated potent anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways.

-

AMPK/SIRT1 Signaling Pathway: Dihydroresveratrol has been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[6][7][8][9] This activation leads to a cascade of downstream effects, including the reduction of oxidative stress and inflammation. The activation of AMPK by resveratrol, a closely related compound, is known to be cell-type dependent and can be influenced by the presence of functional LKB1.[10][11]

References

- 1. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Rapid separation of three glucosylated resveratrol analogues from the invasive plant Polygonum cuspidatum by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic constituents from the leaves of Broussonetia papyrifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmps.org [ijmps.org]

- 5. researchgate.net [researchgate.net]

- 6. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol: A Phloretin Analogue with Therapeutic Potential

Disclaimer: The compound specified by the IUPAC name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a prospective analysis based on its structural similarity to the well-researched dihydrochalcone (B1670589) phloretin (B1677691) and its glycoside, phlorizin (B1677692). The biological activities, mechanisms of action, and experimental data are inferred from studies on these analogous compounds.

Introduction

The molecule (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol belongs to the family of phenolic glycosides. Its core structure consists of a glucose moiety linked to a substituted phenoxy ring, which in turn is connected to a phloretin-like aglycone. Phloretin and its glycoside phlorizin are naturally occurring compounds found predominantly in apples and have garnered significant interest for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and hypoglycemic effects.[1][2][3][4][5] This guide provides a comprehensive overview of the predicted biological activities, potential mechanisms of action, and relevant experimental protocols for the characterization of this novel compound, aimed at researchers, scientists, and professionals in drug development.

Predicted Biological Activities and Mechanism of Action

Based on its structural similarity to phloretin and phlorizin, the target compound is predicted to exhibit a range of biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl groups on the aromatic rings of the aglycone are expected to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. Phlorizin has been shown to exert antioxidant effects by modulating the IL-1β/IKB-α/NF-κB signaling pathway and by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[1][3]

Anti-inflammatory Effects

Chronic inflammation is implicated in a multitude of diseases. Phloretin has been demonstrated to possess potent anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

Glucose Homeostasis and Anti-diabetic Potential

A hallmark of phlorizin and its derivatives is their ability to inhibit sodium-glucose cotransporters (SGLTs). Phlorizin is a potent dual inhibitor of SGLT1 and SGLT2.[4] SGLT2 is primarily responsible for glucose reabsorption in the kidneys, and its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. SGLT1 is found in the small intestine and plays a role in dietary glucose absorption. Inhibition of SGLT1 can delay glucose absorption. The target compound, as a glycoside, is expected to have SGLT inhibitory activity. Furthermore, phlorizin has been shown to stimulate glucose uptake in adipocytes and muscle cells through the activation of both AMPK and Akt signaling pathways, suggesting multiple mechanisms for its anti-diabetic effects.[6]

Signaling Pathways

The predicted biological activities of (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol are likely mediated through the modulation of several key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for phloretin and phlorizin, which can serve as a benchmark for the evaluation of the target compound.

Table 1: In Vitro Biological Activities of Phloretin and Phlorizin

| Compound | Assay | Target | IC50 / Activity | Reference |

| Phlorizin | SGLT2 Inhibition | SGLT2 | Nanomolar range | [4] |

| Phlorizin | SGLT1 Inhibition | SGLT1 | Lower efficacy than SGLT2 | [4] |

| Phloretin | Glucose Uptake | GLUT1 | 100 µM resulted in 53.83% 2-NBDG uptake inhibition | [7] |

| Phloretin | Antimicrobial | S. aureus | Active | [2] |

| Phlorizin | Antimicrobial | S. aureus | Less active than phloretin | [2] |

Table 2: Pharmacokinetic Parameters of Phloretin and Phlorizin in Rats

| Compound Administered | Analyte | Cmax (µM) | Tmax (h) | Urinary Excretion (24h, % of dose) | Bioavailability (%) | Reference |

| Phloretin | Phloretin | ~2.5 | ~2 | 10.4 | Not reported | [8] |

| Phlorizin | Phloretin | ~1.5 | ~6 | 10.4 | Not reported | [8] |

| Phlorizin | Phlorizin | Not detected | - | - | ~5 (in diabetic rats) | [9] |

Experimental Protocols

Antioxidant Capacity Assays

A multi-assay approach is recommended to comprehensively evaluate the antioxidant capacity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the test compound and a standard (e.g., Trolox or Gallic Acid) in a suitable solvent.

-

In a 96-well plate, add various concentrations of the test compound or standard to the wells.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515-517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.[10][11]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.

-

Methodology:

-

Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound or standard to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[10][12]

-

Cell-Based Glucose Uptake Assay

This assay is crucial for evaluating the potential of the compound to inhibit glucose transport into cells.

-

Principle: A fluorescently labeled glucose analog, such as 2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose (2-NBDG), is used to monitor glucose uptake by cells. A decrease in fluorescence intensity inside the cells in the presence of the test compound indicates inhibition of glucose transport.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293 cells stably expressing SGLT1 or SGLT2, or cancer cell lines like SKOV3 that overexpress GLUT1) in 96-well plates.[7][13]

-

Wash the cells and incubate them in a glucose-free buffer.

-

Treat the cells with various concentrations of the test compound or a known inhibitor (e.g., phloretin or phlorizin) for a specified period.

-

Add 2-NBDG to the wells and incubate to allow for glucose uptake.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometry.

-

Determine the percentage of inhibition of glucose uptake relative to untreated control cells.[7][14]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of the target compound.

Conclusion

While direct experimental data for (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is currently unavailable, its structural analogy to phloretin and phlorizin provides a strong rationale for investigating its therapeutic potential. The predicted antioxidant, anti-inflammatory, and glucose-modulating properties make it a compelling candidate for further research in the context of metabolic diseases, inflammatory conditions, and other pathologies linked to oxidative stress. The experimental protocols and comparative data presented in this guide offer a solid foundation for the systematic evaluation of this novel phenolic glycoside. Future studies are warranted to synthesize and characterize this compound and to validate its predicted biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical and antimicrobial activity of phloretin and its glycosilated derivatives present in apple and kumquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bioavailability of phloretin and phloridzin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 13. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroresveratrol 3-O-glucoside: A Technical Guide for Researchers

CAS Number: 100432-87-9

Chemical Formula: C₂₀H₂₄O₈

Molecular Weight: 392.40 g/mol

This technical guide provides an in-depth overview of Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, biological significance, and relevant experimental methodologies.

Chemical and Physical Properties

Dihydroresveratrol 3-O-glucoside is a glycosylated derivative of dihydroresveratrol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 100432-87-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₀H₂₄O₈ | [1][2][3][4][5][6] |

| Molecular Weight | 392.40 g/mol | [1][2][5][7] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |

| Synonyms | 3,5,4'-Trihydroxy-bibenzyl-3-O-β-D-glucoside | [7] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][4] |

| Natural Sources | Rhizomes of Polygonum cuspidatum Sieb. et Zucc., leaves of Broussonetia papyrifera. | [3][4][7] |

Biological Activity and Significance

This compound is a metabolite of resveratrol (B1683913), a well-studied polyphenol. Resveratrol is first metabolized by gut microbiota to its aglycone, dihydroresveratrol, which is then further metabolized in the body to form conjugates such as glucuronides and sulfates.[8][9] While direct studies on the biological activities of this compound are limited, the activities of its aglycone, dihydroresveratrol, have been more extensively investigated and provide valuable insights into its potential therapeutic effects.

Anti-Inflammatory Activity of Dihydroresveratrol

Dihydroresveratrol has demonstrated potent anti-inflammatory effects, often exceeding those of its precursor, resveratrol.[10] Its mechanisms of action involve the modulation of key signaling pathways.

-

Aryl Hydrocarbon Receptor (AHR) Pathway: Dihydroresveratrol is an activator of the AHR, a transcription factor that plays a crucial role in regulating immune responses.[10] Activation of AHR leads to the suppression of inflammatory responses.[10]

-

NLRP3 Inflammasome Inhibition: Dihydroresveratrol has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in the production of pro-inflammatory cytokines.[10]

Antioxidant Activity of Dihydroresveratrol

Dihydroresveratrol exhibits significant antioxidant properties, contributing to its potential health benefits.[8]

-

AMPK/SIRT1 and Nrf2 Pathways: Dihydroresveratrol activates the AMPK/SIRT1 signaling pathway, which in turn can lead to the activation of the Nrf2-mediated antioxidant response.[11][12] This pathway is crucial for cellular defense against oxidative stress.

Other Biological Activities of Dihydroresveratrol

-

Anti-adipogenesis and Insulin (B600854) Resistance: Dihydroresveratrol has been shown to attenuate adipogenesis and improve insulin sensitivity, suggesting its potential in managing metabolic disorders.[11][12]

-

Cytotoxicity: The aglycone, dihydroresveratrol, has shown cytotoxic effects against various cancer cell lines. For instance, the IC50 values for dihydroresveratrol in 3T3-L1 and HepG2 cells were reported to be 502.5 µM and 558.7 µM, respectively.[13]

Experimental Protocols

In Vitro Anti-Inflammatory Assay (Adapted from Dihydroresveratrol studies)

-

Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Antioxidant Capacity Assays (DPPH and ORAC)

DPPH Radical Scavenging Assay:

-

Reaction Mixture: Prepare a solution of DPPH (0.1 mM) in methanol.

-

Incubation: Add various concentrations of this compound to the DPPH solution.

-

Measurement: Incubate the mixture in the dark for 30 minutes and measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[14][15][16]

Oxygen Radical Absorbance Capacity (ORAC) Assay:

-

Reagents: Use fluorescein (B123965) as the fluorescent probe and AAPH as a peroxyl radical generator.

-

Procedure: Mix this compound with fluorescein in a 96-well plate.

-

Measurement: Add AAPH to initiate the reaction and monitor the fluorescence decay over time. The antioxidant capacity is determined by comparing the area under the curve to a Trolox standard.[14][15][16]

Synthesis and Purification

Enzymatic Synthesis (General Approach)

A common method for the synthesis of resveratrol glucosides involves enzymatic glycosylation.[2][9][17][18][19]

-

Enzyme and Substrates: Utilize a glycosyltransferase, such as amylosucrase or one from Bacillus licheniformis, with dihydroresveratrol as the acceptor and a sugar donor like sucrose (B13894) or UDP-glucose.[2][9]

-

Reaction Conditions: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl) at a controlled pH and temperature (e.g., 37-40°C).[2][9]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]

Purification by HPLC

Purification of this compound can be achieved using preparative reversed-phase HPLC.[1][9][20]

-

Mobile Phase: A gradient of water (often with a modifier like acetic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[1][9][20]

-

Detection: The compound can be detected using a UV detector, typically around 280-320 nm.[9]

Analytical Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the identification and quantification of this compound.[3][13][21][22]

-

Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode.[3][13][22]

-

Mass Analysis: High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements for formula determination.[13][21] Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing fragmentation patterns.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by the aglycone, dihydroresveratrol, and a general workflow for its analysis.

Signaling pathways modulated by dihydroresveratrol.

General experimental workflow.

References

- 1. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 4. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic Synthesis of Resveratrol α-Glucoside by Amylosucrase of Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection and structural characterization of the metabolites of dihydroresveratrol in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gut Microbiota-Derived Resveratrol Metabolites, Dihydroresveratrol and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dihydroresveratrol | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Molecular weight and formula of Dihydroresveratrol 3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring phenolic compound and a derivative of dihydroresveratrol, a metabolite of the well-known phytoalexin, resveratrol (B1683913). This technical guide provides a comprehensive overview of the molecular and biochemical properties of Dihydroresveratrol 3-O-glucoside, with a particular focus on its aglycone, dihydroresveratrol, due to the limited availability of specific data on the glycoside form. This document summarizes its chemical identity, and explores the biological activities, relevant signaling pathways, and detailed experimental methodologies for the study of its aglycone, dihydroresveratrol. All quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams.

Compound Profile: this compound

This compound is a glycosylated form of dihydroresveratrol. While research specifically on this glucoside is limited, its chemical properties and those of its parent compound are essential for understanding its potential biological significance.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₈ | [1][2] |

| Molecular Weight | 392.40 g/mol | [1][2][3] |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |

| Natural Sources | Broussonetia papyrifera, Polygonum cuspidatum | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone | [4] |

Biological Activities and Potential Therapeutic Relevance of Dihydroresveratrol

The majority of the available research focuses on the biological activities of the aglycone, dihydroresveratrol (DHR). DHR, a primary metabolite of resveratrol formed by gut microbiota, has demonstrated significant antioxidant and anti-inflammatory properties.

Antioxidant Effects

Dihydroresveratrol has been shown to mitigate oxidative stress through the activation of key cellular defense mechanisms.[5][6] A primary pathway involved is the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.[5][6] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6]

Anti-inflammatory Properties

DHR exhibits potent anti-inflammatory effects, which are mediated through several signaling pathways.[7] It has been identified as an activator of the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in regulating immune responses.[7] Additionally, DHR has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines.[7]

Metabolic Regulation

Studies have indicated that dihydroresveratrol can attenuate adipogenesis and insulin (B600854) resistance.[5] These effects are linked to the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathways.[5][6] Activation of AMPK is a crucial event in regulating cellular energy homeostasis and has been identified as a therapeutic target for metabolic diseases.[5]

Signaling Pathways

The biological effects of dihydroresveratrol are underpinned by its interaction with several critical signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dihydroresveratrol.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of a compound on cultured cells.

-

Cell Seeding : Plate cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes) in 96-well plates at a density of 8,000 cells/well and incubate for 24 hours.[8]

-

Compound Treatment : Treat the cells with various concentrations of dihydroresveratrol (or this compound) for 48 hours. A vehicle control (e.g., 0.5% DMSO) should be included.[8]

-

MTT Incubation : Add MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.[8]

-

Formazan (B1609692) Solubilization : Remove the MTT solution and add 100% DMSO to dissolve the formazan crystals.[8]

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

In Vivo High-Fat Diet-Induced Obesity Mouse Model

This protocol is used to evaluate the in vivo effects of a compound on metabolic parameters.

-

Animal Model : Use C57BL/6J mice and feed them a high-fat diet (HFD) for 6 weeks to induce obesity.[5]

-

Compound Administration : Administer dihydroresveratrol orally (e.g., 40 mg/kg and 80 mg/kg, dissolved in 0.5% CMC-Na) daily for 5 consecutive days per week for 3 weeks.[5]

-

Glucose Tolerance Test (IPGTT) : After a 6-hour fast, inject mice intraperitoneally with a 2 mg/g glucose solution. Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.[5]

-

Tissue Analysis : At the end of the study, collect liver and adipose tissues for histological examination (e.g., H&E staining, Oil Red O staining) and molecular analysis (e.g., qPCR, Western blotting).[5]

Isolation of Dihydroresveratrol Glucuronide from Urine

This protocol describes a method for isolating resveratrol metabolites, including dihydroresveratrol glucuronide, from biological samples.

-

Sample Collection : Collect urine samples from subjects who have ingested a resveratrol-containing supplement.[9]

-

Solid-Phase Extraction : Pretreat the urine using solid-phase extraction to obtain a crude residue of metabolites.[9]

-

Chromatography : Separate the crude extract using a combination of normal-phase column chromatography and reversed-phase flash column chromatography.[9]

-

Semi-preparative HPLC : Purify the fractions containing dihydroresveratrol-3-O-β-d-glucuronide using semi-preparative reversed-phase HPLC with a suitable gradient (e.g., trifluoroacetic acid in water/acetonitrile).[9]

-

Structure Elucidation : Confirm the structure of the isolated metabolite using spectroscopic and spectrometric methods such as 1D and 2D NMR, UV, and LC-MS.[9]

Conclusion

This compound is a natural product with a molecular formula of C₂₀H₂₄O₈ and a molecular weight of 392.40 g/mol . While direct research on this specific glycoside is sparse, the extensive studies on its aglycone, dihydroresveratrol, reveal potent antioxidant, anti-inflammatory, and metabolic regulatory activities. These effects are mediated through well-defined signaling pathways, including the Nrf2, AHR, and AMPK/SIRT1 pathways. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the biological properties of dihydroresveratrol and, by extension, its glycosylated forms. Further research is warranted to elucidate the specific contributions of the glucoside moiety to the bioavailability and biological activity of dihydroresveratrol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H24O8 | CID 38348878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:100432-87-9 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Dihydroresveratrol 3-O-glucoside in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside is a naturally occurring polyphenol of interest for its potential pharmacological activities. A critical parameter for its application in research and drug development is its solubility in various solvent systems, which influences its formulation, bioavailability, and in vitro assay design. This technical guide provides a summary of the currently available qualitative solubility data for dihydroresveratrol 3-O-glucoside. In the absence of publicly available quantitative data, this guide also furnishes a detailed, generalized experimental protocol for determining the equilibrium solubility of a compound, such as this compound, using the widely accepted shake-flask method. This is supplemented by a workflow diagram to aid in the experimental setup.

Introduction

This compound, a derivative of resveratrol, is a phenolic compound found in plants such as Polygonum cuspidatum and Broussonetia papyrifera. Understanding its physicochemical properties, particularly solubility, is a fundamental prerequisite for its investigation as a potential therapeutic agent. Solubility dictates the choice of solvents for extraction, purification, and formulation, and is a key determinant of a compound's behavior in biological systems. This document serves as a resource for researchers by consolidating the known solubility characteristics of this compound and providing a practical framework for its quantitative determination.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in the scientific literature and chemical supplier documentation. However, qualitative descriptions of its solubility are available and are summarized below.

Data Presentation

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |

| Acetone | Soluble | [1] | |

| Polar Protic | Methanol | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] | |

| Nonpolar / Halogenated | Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] | |

| Intermediate Polarity | Ethyl Acetate | Soluble | [1] |

| Amine | Pyridine | Soluble | [2][3] |

| Aqueous | Water | Data not available |

Note: The term "soluble" is based on qualitative statements from suppliers and does not imply a specific concentration. One source ambiguously indicates a solubility of <1mg/mL, suggesting it might be only slightly soluble or insoluble, but this lacks specific solvent context.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the thermodynamic (equilibrium) solubility of a compound like this compound. The shake-flask method is widely regarded as the gold standard for this purpose.[1]

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the undissolved solid and the dissolved compound. The saturated solution is then separated from the solid, and the concentration of the dissolved compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid form, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Mobile phase for HPLC

-

pH meter (for aqueous solvents)

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the solid, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered saturated solution (from step 5) with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of equilibrium solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains to be published, qualitative information indicates its solubility in several common organic solvents. For researchers requiring precise solubility values for formulation development, pharmacokinetic studies, or other applications, the provided generalized shake-flask protocol offers a reliable methodology for its determination. The successful application of this protocol will enable the generation of crucial data to advance the scientific understanding and potential applications of this compound.

References

The intricate Pathway of Resveratrol Glucoside Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of resveratrol (B1683913) glucosides in plants. It details the enzymatic reactions, genetic regulation, and signaling pathways that govern the production of these valuable secondary metabolites. The content is structured to serve as a comprehensive resource, featuring detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this complex biological process.

The Core Biosynthetic Pathway: From Phenylalanine to Resveratrol Glucosides

The biosynthesis of resveratrol glucosides originates from the phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into two main stages: the synthesis of the resveratrol aglycone and its subsequent glycosylation.

The initial steps involve the conversion of the aromatic amino acid L-phenylalanine to p-coumaroyl-CoA through a series of enzymatic reactions. This intermediate then serves as a precursor for the formation of the stilbene (B7821643) backbone of resveratrol. The final step is the attachment of a glucose moiety to the resveratrol molecule, a process catalyzed by UDP-glycosyltransferases (UGTs), resulting in the formation of resveratrol glucosides, most commonly piceid (resveratrol-3-O-β-D-glucoside) and resveratroloside (B192260) (resveratrol-4'-O-β-D-glucoside).

Key Enzymes and Reactions

The biosynthesis of resveratrol glucosides is a multi-step process, each catalyzed by a specific enzyme. The core enzymes involved are:

-

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24): Initiates the phenylpropanoid pathway by catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1]

-

Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.[1]

-

4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12): Activates p-coumaric acid by ligating it to coenzyme A to form p-coumaroyl-CoA.[2]

-

Stilbene Synthase (STS; EC 2.3.1.95): The key enzyme of the stilbene pathway, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.[3]

-

UDP-Glycosyltransferases (UGTs; EC 2.4.1.-): A large family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. In this context, UGTs are responsible for the glucosylation of resveratrol to form its various glucoside derivatives.[4]

Quantitative Data on Enzyme Kinetics and Metabolite Content

The efficiency of the resveratrol glucoside biosynthesis pathway is determined by the kinetic properties of its enzymes and the resulting concentrations of intermediates and final products. This section presents a compilation of quantitative data from various studies to provide a comparative overview.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial parameters for understanding enzyme-substrate affinity and catalytic efficiency.

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PAL | Lactuca sativa (Lettuce) | L-Phenylalanine | 42 | - | - | [1] |

| Musa cavendishii (Banana) | L-Phenylalanine | 1450 | - | - | [5] | |

| C4H | Petroselinum crispum (Parsley) | trans-Cinnamic acid | 5 | - | - | |

| 4CL | Marchantia paleacea | p-Coumaric acid | 93.99 | - | 9.20 x 104 | [6] |

| Marchantia paleacea | Caffeic acid | 113.30 | - | - | [6] | |

| STS | Vitis vinifera (Grapevine) | p-Coumaroyl-CoA | - | - | - | |

| Polygonum cuspidatum | p-Coumaroyl-CoA | - | - | 2.4x higher than VvSTS | [7] | |

| UGT1A1 (Human) | - | Resveratrol | 149 | - | - | |

| UGT1A9 (Human) | - | Resveratrol | 365 | - | - | [8] |

| Rs89B1 (Radish) | - | 3,4-DHBA | 250 | 1.83 | 7320 | [9] |

Note: "-" indicates data not available in the cited sources. The catalytic efficiency of PcPKS5 is presented relative to VvSTS.

Resveratrol and Piceid Content in Grape Varieties

The concentration of resveratrol and its primary glucoside, piceid, varies significantly among different grape varieties and is influenced by environmental conditions.

| Grape Variety | Tissue | trans-Resveratrol (µg/g FW) | trans-Piceid (µg/g FW) | Reference |

| 'Beifeng' (V. thunbergii × V. vinifera) | Leaf (60h post UV-C) | ~57 | - | [10] |

| 'Monastrell' (V. vinifera) | Wine | - | 82-91% of total resveratrol | [11] |

| Italian Red Varieties (Average) | Skin | 169 | - | [12] |

| Barbera, Schiava gentile, Corvina, Marzemino | Skin | 2-3x higher than average | - | [13] |

| 'Tonghua-3' (V. amurensis) | Berry Skin (60h post UV-C) | 56.76 | - | [10] |

Regulation of Resveratrol Glucoside Biosynthesis

The production of resveratrol glucosides is tightly regulated at the transcriptional level in response to various developmental and environmental cues. Biotic stresses, such as pathogen attack, and abiotic stresses, like ultraviolet (UV) radiation, are potent inducers of the pathway.

Signaling Pathways

Upon perception of stress signals, a complex signaling cascade is initiated, leading to the activation of transcription factors that regulate the expression of resveratrol biosynthesis genes.

-

Pathogen-Associated Molecular Patterns (PAMPs): Conserved molecules from microbes are recognized by plant pattern recognition receptors (PRRs), triggering PAMP-triggered immunity (PTI). This initiates downstream signaling, including the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[13][14][15]

-

Calcium Signaling: Pathogen recognition leads to an influx of calcium ions (Ca2+) into the cytosol. This Ca2+ signature is decoded by calcium-binding proteins like Calmodulins (CaMs) and Calcium-Dependent Protein Kinases (CDPKs), which then regulate downstream targets, including transcription factors and defense gene expression.[10][16][17][18]

-

MAPK Cascades: MAPK signaling modules are key components in transducing stress signals. In Arabidopsis, the MPK3/MPK6 cascade is known to regulate the biosynthesis of the phytoalexin camalexin.[2][19][20] A similar cascade is implicated in the regulation of phytoalexin biosynthesis in other plants, likely including resveratrol in grapevine. This cascade can phosphorylate and activate transcription factors.

-

UV-C Radiation: UV-C light is a potent abiotic elicitor of resveratrol biosynthesis. The signaling pathway involves the generation of reactive oxygen species (ROS) and the activation of specific signaling components that lead to the upregulation of biosynthesis genes.[21][22][23]

Transcriptional Regulation

The promoters of stilbene synthase (STS) genes contain specific cis-regulatory elements that are recognized by transcription factors, primarily from the WRKY and MYB families.

-

WRKY Transcription Factors: These transcription factors play a crucial role in plant defense responses. In grapevine, several WRKY TFs, such as VviWRKY03 and VviWRKY24, have been shown to be involved in the regulation of STS gene expression.[24][25][26]

-

MYB Transcription Factors: The R2R3-MYB family of transcription factors are key regulators of secondary metabolism in plants. VviMYB14 and VviMYB15 in grapevine are known to activate the promoters of STS genes, leading to increased resveratrol production.[4] There is evidence of combinatorial regulation, where WRKY and MYB transcription factors interact to fine-tune the expression of STS genes.[24][25][26]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of resveratrol glucoside biosynthesis.

Enzyme Activity Assays

4.1.1. Phenylalanine Ammonia-Lyase (PAL) Spectrophotometric Assay [14][21][27]

-

Enzyme Extraction: Homogenize plant tissue on ice in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol). Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

-

Assay: Add a known amount of the enzyme extract to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a small volume of concentrated acid (e.g., 4 M HCl).

-

Measurement: Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of trans-cinnamic acid.

4.1.2. Cinnamate-4-Hydroxylase (C4H) Radiometric Assay [19]

-

Microsome Isolation: Prepare microsomal fractions from plant tissue by differential centrifugation.

-

Reaction Mixture: The assay mixture (total volume 50 µL) should contain 50 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM DTT, 10 mM glucose-6-phosphate, 0.5 units of glucose-6-phosphate dehydrogenase, and 20.8 µM [3-¹⁴C]cinnamic acid.

-

Assay: Start the reaction by adding 0.5 mM NADPH. Incubate at 30°C for 7.5 minutes.

-

Termination and Extraction: Stop the reaction with 5 µL of 4 N HCl. Add a tracer solution of unlabeled cinnamic acid and p-coumaric acid. Extract the products twice with ethyl acetate.

-

Analysis: Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the p-coumaric acid spot/peak.

4.1.3. 4-Coumarate-CoA Ligase (4CL) Spectrophotometric Assay [11][16][18][20]

-

Enzyme Extraction: Prepare a crude protein extract from plant tissue as described for PAL.

-

Reaction Mixture: The reaction mixture should contain 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM ATP, 25 µM Coenzyme A, and 4 mM p-coumaric acid.

-

Assay: Initiate the reaction by adding the enzyme extract.

-

Measurement: Monitor the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm in a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of p-coumaroyl-CoA.

4.1.4. Stilbene Synthase (STS) Radio-TLC Assay [28]

-

Reaction Mixture: The reaction mixture contains purified recombinant STS enzyme, p-coumaroyl-CoA, and [2-¹⁴C]malonyl-CoA in a suitable buffer (e.g., 0.1 M HEPES, pH 7.0).

-

Assay: Incubate the reaction mixture at 37°C for 20 minutes.

-

Termination and Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.

-

Analysis: Separate the reaction products (resveratrol and by-products) by reversed-phase thin-layer chromatography (C18 TLC).

-

Quantification: Visualize and quantify the radiolabeled products using an imaging plate analyzer.

4.1.5. UDP-Glycosyltransferase (UGT) Assay [29][30][31][32]

A convenient method for measuring UGT activity is the UDP-Glo™ Glycosyltransferase Assay (Promega), which measures the amount of UDP produced.

-

Glycosyltransferase Reaction: Set up a reaction containing the UGT enzyme, the acceptor substrate (resveratrol), and the sugar donor (UDP-glucose) in an appropriate reaction buffer.

-

UDP Detection: After the desired incubation time, add the UDP Detection Reagent, which converts the produced UDP to ATP.

-

Luminescence Measurement: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of UDP produced. The luminescence is measured using a luminometer.

Metabolite Quantification by HPLC

4.2.1. Extraction of Resveratrol and its Glucosides [31]

-

Sample Preparation: Freeze-dry and grind plant material to a fine powder.

-

Extraction: Extract the powder with a solvent such as methanol (B129727) or a methanol/water mixture, often with the addition of a small amount of acid (e.g., 1% HCl) to improve stability. Sonication or heating (e.g., 60°C for 2 hours) can be used to enhance extraction efficiency.

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed for separation.

-

Detection: Detection is performed using a diode-array detector (DAD) or a UV detector at wavelengths optimal for resveratrol and its glucosides (e.g., 306 nm for trans-resveratrol and 286 nm for cis-isomers).

-

Quantification: Quantify the compounds by comparing their peak areas to those of authentic standards.

Experimental Workflows

This section provides visual representations of common experimental workflows used in the study of resveratrol glucoside biosynthesis.

Workflow for Cloning and Heterologous Expression of a Biosynthetic Gene

Workflow for In Vivo Functional Analysis using Transient Expression

This technical guide provides a comprehensive overview of the biosynthesis of resveratrol glucosides in plants, integrating current knowledge on the pathway, its regulation, and the experimental methodologies used for its investigation. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of plant science, biotechnology, and drug development.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

- 14. Pathogen-Associated Molecular Pattern-Triggered Immunity: Veni, Vidi…? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scilit.com [scilit.com]

- 16. iipseries.org [iipseries.org]

- 17. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. thejaps.org.pk [thejaps.org.pk]

- 23. Application of ultraviolet c irradiation for the increased production of secondary metabolites in plants | [Journal of Animal and Plant sciences • 2020] | PSA • ID 135259 [psa.pastic.gov.pk]

- 24. Induction of secondary metabolite production by UV-C radiation in Vitis vinifera L. Öküzgözü callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Knockout of Glycosyltransferases in Nicotiana benthamiana by Genome Editing to Improve Glycosylation of Plant-Produced Proteins | Springer Nature Experiments [experiments.springernature.com]

- 26. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PAMP's | PDF [slideshare.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Effect of VaMyb40 and VaMyb60 Overexpression on Stilbene Biosynthesis in Cell Cultures of Grapevine Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ocw.mit.edu [ocw.mit.edu]

The Microbial Alchemy: A Technical Guide to the Conversion of Resveratrol to Dihydroresveratrol by the Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a polyphenol lauded for its potential health benefits, undergoes significant transformation within the human gut, orchestrated by the resident microbiota. This guide delves into the core of this microbial alchemy, focusing on the conversion of resveratrol to its principal and more bioavailable metabolite, dihydroresveratrol (B186802). We will explore the key microbial players, the enzymatic processes, and the experimental methodologies used to elucidate this critical biotransformation. Furthermore, this document provides a quantitative overview of this conversion and visualizes the intricate signaling pathways influenced by dihydroresveratrol, offering a comprehensive resource for researchers and professionals in the field of drug development and gut microbiome research.

Introduction: The "Resveratrol Paradox" and the Role of the Gut Microbiota

The "resveratrol paradox" highlights a significant discrepancy: despite the low systemic bioavailability of resveratrol after oral administration, it exerts considerable biological effects in vivo.[1] This has led researchers to investigate the role of its metabolites, particularly those produced by the gut microbiota.[1] Upon ingestion, resveratrol that is not absorbed in the small intestine travels to the colon, where it is extensively metabolized by the gut microbiota.[2][3] One of the most significant of these microbial transformations is the reduction of the aliphatic double bond of resveratrol to form dihydroresveratrol (DHR).[3][4] Emerging evidence suggests that DHR and other microbial metabolites may be more biologically significant than the parent compound, exhibiting enhanced bioavailability and distinct biological activities.[1][5] Understanding the microbial conversion of resveratrol to dihydroresveratrol is therefore crucial for accurately assessing the health effects of resveratrol and for the development of novel therapeutics targeting the gut microbiome.

Key Microbial Players in Dihydroresveratrol Production

In-depth studies have identified specific bacterial species within the human gut microbiota that are responsible for the conversion of resveratrol to dihydroresveratrol. These bacteria possess the necessary enzymatic machinery to hydrogenate the double bond of the stilbene (B7821643) core.

Identified Dihydroresveratrol-Producing Bacteria:

-

Slackia equolifaciens : This species has been identified as a producer of dihydroresveratrol from resveratrol.[3][6][7]

-

Adlercreutzia equolifaciens : Alongside Slackia equolifaciens, this bacterium is also recognized for its ability to convert resveratrol to dihydroresveratrol.[3][6][7]

-

Eggerthella lenta : Several strains of Eggerthella lenta, as well as other species within the Eggerthella genus (Eggerthella sinensis and Eggerthella timonensis), have been identified as significant producers of dihydroresveratrol, highlighting the importance of this genus in resveratrol metabolism.[8]

-

Bifidobacterium and Lactobacillus acidophilus : Some studies suggest that these bacteria can produce resveratrol from its precursor, piceid, which can then be further metabolized to dihydroresveratrol by other bacteria.[9]

The formation of dihydroresveratrol and other resveratrol metabolites can vary significantly among individuals, leading to the concept of "resveratrol metabotypes".[4][6] This inter-individual variability is attributed to differences in the composition and metabolic activity of the gut microbiota.[6][8]

The Biotransformation Pathway: From Resveratrol to Dihydroresveratrol

The conversion of resveratrol to dihydroresveratrol is a reductive process targeting the α,β-double bond of the stilbene structure. While the specific enzymes responsible for this hydrogenation in gut bacteria have not been fully characterized, the overall metabolic pathway is established.

Quantitative Data on Resveratrol to Dihydroresveratrol Conversion

The conversion of resveratrol to dihydroresveratrol is a significant metabolic event, with dihydroresveratrol often being detected at higher concentrations in tissues and biological fluids than resveratrol itself.

| Parameter | Finding | Species/Model | Reference |

| Renal Excretion | Dihydroresveratrol can constitute up to 80% of the resveratrol-related metabolites in the renal excretion profile of some individuals. | Human | [8] |

| Tissue Distribution | After 4 weeks of oral resveratrol administration, dihydroresveratrol and its conjugates were found in significantly higher concentrations in tissues, the gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates. | Mice | [1][5] |

| Plasma Concentration | Following oral administration of resveratrol, the plasma concentration of dihydroresveratrol glucuronide can be substantially higher than that of resveratrol glucuronides. | Human, Rats | [3] |

| In Vitro Conversion | In fecal fermentation assays, resveratrol is efficiently converted to dihydroresveratrol, with the extent of conversion varying between individuals. | Human | [2][6] |

| Metabolite Ratio | In a colitis mouse model, the combination of Ligilactobacillus salivarius Li01 and resveratrol led to an increased dihydroresveratrol/resveratrol ratio, which was associated with enhanced anti-inflammatory effects. | Mice | [10][11] |

| Fecal Metabolites | In conventional mice, dihydroresveratrol is the dominant metabolite of resveratrol found in feces. | Mice | [12] |

Detailed Experimental Protocols